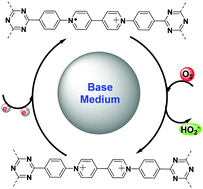Highly effective electrosynthesis of hydrogen peroxide from oxygen on a redox-active cationic covalent triazine network†
Chemical Communications Pub Date: 2018-04-04 DOI: 10.1039/C8CC00957K
Abstract
Direct electrosynthesis of hydrogen peroxide (H2O2) by oxygen reduction is a green and safe strategy to replace the traditional anthraquinone process. Herein, we have designed a two-dimensional redox-active cationic covalent triazine network to be used directly as a cost-effective metal-free electrocatalyst for the oxygen reduction reaction (ORR) to form H2O2. Such a dicationic 2D polymer possesses a porous structure with pore diameters of 2–10 nm and a total N content of 13.3 wt%. The electron paramagnetic resonance experiment confirms the reduction of a viologen-based polymer to radical cations and the subsequent generation of superoxygen radicals. The radical characteristics and high N content within this polymer are the essential for the efficient ORR via a two-electron pathway. As a result, the present electrocatalyst exhibits a high ORR activity and excellent H2O2 selectivity (∼85%), thus providing a feasible possibility of designing highly selective metal-free electrocatalysts for electrocatalytic production of H2O2 from O2.


Recommended Literature
- [1] Stabilization of glyphosate zwitterions and conformational/tautomerism mechanism in aqueous solution: insights from ab initio and density functional theory-continuum model calculations†
- [2] Complexes of 2,6-dimethylpyridine with water in condensed phases and the dynamical co-operative interactions involving hydrogen bonds†
- [3] Structural and electronic configuration of medium-sized strontium doped magnesium SrmMgn clusters and their anions†
- [4] Inside back cover
- [5] Front cover
- [6] Infrared excitation induced upconversion fluorescence properties and photoelectric effect of NaYbF4:Tm3+@TiO2 core–shell nanoparticles
- [7] Lanthanide and actinide doped B12H122− and Al12H122− clusters: new magnetic superatoms with f-block elements†
- [8] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [9] Correction: Role of conformation in crystal formation and transition of polybutene-1
- [10] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 88-09-5
-
CAS no.: 2432-51-1
-
CAS no.: 2439-99-8
-
1-beta-D-Arabinofuranosyluracil
CAS no.: 3083-77-0
-
CAS no.: 4431-01-0
-
CAS no.: 383-29-9
-
4-Hydroxy-3-methoxybenzonitrile
CAS no.: 4421-08-3









